

# Chemical structure of Cholestane-3beta,5alpha,6beta-triol-d7

**Author:** BenchChem Technical Support Team. **Date:** March 2026

## Compound of Interest

**Compound Name:** 3beta,5alpha,6beta-Trihydroxycholestane-d7

**CAS No.:** 127684-07-5

**Cat. No.:** B563609

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## Technical Guide: Cholestane-3,5,6-triol-d7

Core Identity & Analytical Application in Niemann-Pick Type C (NPC) Research[1][2]

## Chemical Identity & Stereochemical Logic[1][2]

Cholestane-3

,5

,6

-triol-d7 (often abbreviated as C-triol-d7) is the isotopically labeled analog of the endogenous oxysterol Cholestane-3

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-triol.[1][2] It serves as the definitive Internal Standard (IS) for the quantification of C-triol, a primary biomarker for Niemann-Pick Type C (NPC) disease.[1][2]

## Structural Specifications

- IUPAC Name: (

)-Cholestane-25,26,26,26,27,27,27-

-3,5,6-triol[1][2]

- Molecular Formula:

[1][2]

- Molecular Weight: ~427.7 g/mol (compared to 420.7 g/mol for the unlabeled form)[1][2]
- CAS Number: 127684-07-5 (Labeled), 1253-84-5 (Unlabeled)[1][2]

## Stereochemical Causality

The biological and analytical behavior of C-triol is dictated by its specific stereochemistry at the A/B ring junction.[3]

- 5

-Configuration (Trans-Fusion): The A/B rings are fused in a trans configuration. This creates a flatter, more rigid steroid nucleus compared to the "bent" 5

(cis) configuration found in bile acids.[1][2] This rigidity is critical for its intercalation into membrane bilayers, mimicking cholesterol.[1][2]

- 3

, 5

, 6

Triol Arrangement:

- The 3

-OH is equatorial, inherited from cholesterol.[1][2]

- The 5

-OH is axial (tertiary).[1][2]

- The 6

-OH is axial.[1][2]

- o Mechanism of Formation: This specific isomer arises from the hydrolysis of cholesterol-5

,6

-epoxide.[1][2] The epoxide ring opening is acid-catalyzed and proceeds via a trans-diaxial mechanism.[1][2] The nucleophile (water) attacks the C6 position from the

-face (backside attack), resulting in a 6

-hydroxyl group, while the epoxide oxygen remains at C5 as the 5

-hydroxyl group.[1][2]

## Deuterium Labeling Logic ( )

The

labeling is strategically placed on the side chain (positions 25, 26, and 27) rather than the steroid nucleus.[1][2]

- Location:

(Isopropyl tail).[1][2]

- Why this pattern?

- o Metabolic Stability: The side-chain methyls are chemically inert under standard extraction and derivatization conditions (unlike protons alpha to hydroxyls or ketones).[1][3]

- o No Exchange: Deuterium at these positions does not exchange with protic solvents.[1]

- o Retention Time Matching: The remote location of the isotopes ensures that the

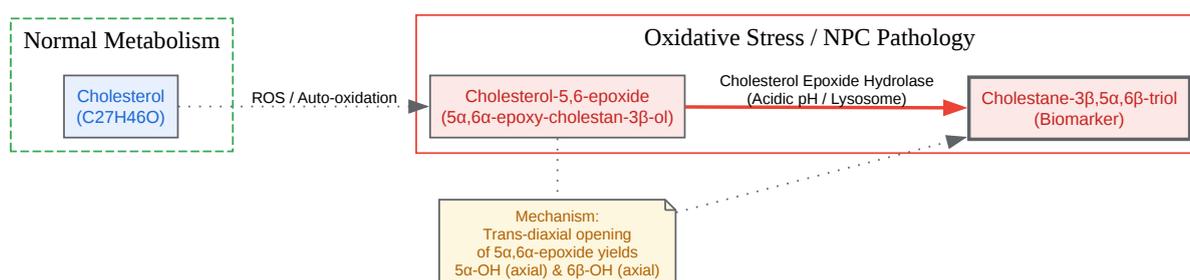
analog co-elutes (or elutes very closely) with the analyte in Reverse-Phase LC, compensating perfectly for matrix effects during ESI-MS/MS.

## Metabolic Pathway & Biomarker Significance[1][4] [5]

C-triol is not a standard metabolic intermediate but a marker of oxidative stress and lysosomal dysfunction. In healthy cells, cholesterol-5,6-epoxides are efficiently cleared.[1][2] In NPC pathology, transport blockages lead to accumulation and subsequent hydrolysis.[1]

## Diagram 1: Metabolic Formation of C-Triol

This pathway illustrates the non-enzymatic and enzymatic conversion of Cholesterol to C-Triol, highlighting the specific stereochemical inversion.[2]



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Caption: Pathological conversion of Cholesterol to C-Triol via the 5,6-epoxide intermediate. The trans-diaxial hydrolysis is the rate-limiting step in biomarker accumulation.[1][2]

## Analytical Application: LC-MS/MS Quantification

Quantifying C-triol is challenging due to its neutral nature (poor ionization in ESI) and low physiological concentrations.[1][2] The "Gold Standard" protocol utilizes Dimethylglycine (DMG) derivatization to introduce a pre-charged quaternary ammonium group, significantly enhancing sensitivity.[1][2]

## Experimental Protocol: DMG Derivatization

Objective: Convert neutral C-triol into a highly ionizable species for trace-level detection.

Reagents:

- Analyte: Plasma/Serum extract containing C-triol.[1][2][4]
- Internal Standard: C-triol-  
(10 ng/mL in methanol).[1][2][3]
- Derivatization Mix: Dimethylglycine (DMG), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), and DMAP (4-Dimethylaminopyridine).[1][2]

#### Step-by-Step Methodology:

- Extraction: Add 10

L of C-triol-

IS to 50

L plasma. Perform Liquid-Liquid Extraction (LLE) using tert-butyl methyl ether (MTBE).[1][2]  
Vortex, centrifuge, and collect the organic layer.[1][2] Evaporate to dryness under

.

- Derivatization Reaction: Reconstitute residue in 50

L of Pyridine containing DMG (0.4 M), EDC (0.4 M), and DMAP (0.1 M).

- Incubation: Heat at 60°C for 45 minutes. Note: This ensures complete reaction of the accessible 3

-OH. The hindered 5

and 6

hydroxyls are less reactive, often resulting in the mono-ester as the major product.[2]

- Quenching: Stop reaction with water/methanol.
- Analysis: Inject onto LC-MS/MS (C18 column).

## Mass Spectrometry Parameters (MRM)

The DMG derivative produces a dominant precursor ion

.<sup>[1]</sup><sup>[2]</sup> The fragmentation typically yields the DMG moiety (

104), providing a high-signal-to-noise transition.<sup>[1]</sup><sup>[2]</sup>

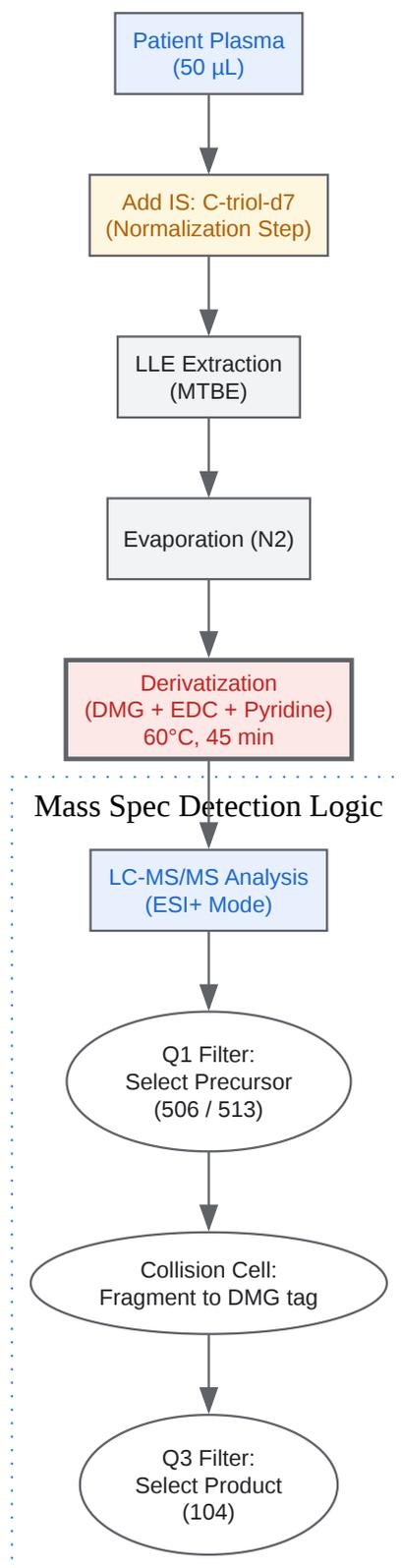
Compound	Precursor Ion (Q1)	Product Ion (Q3)	Collision Energy (eV)	Role
C-Triol-DMG	506.4	104.1	35	Analyte
C-Triol- -DMG	513.4	104.1	35	Internal Standard

Note: The mass shift of +7 Da (506 vs 513) confirms the

labeling is intact and provides a clean window free from isotopic overlap.

## Diagram 2: Analytical Workflow Logic

This flowchart visualizes the critical decision points in the sample preparation and analysis pipeline.



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Caption: Workflow for C-triol quantification. The derivatization step is critical for ionizing the neutral sterol backbone.

## Stability & Handling (Self-Validating Protocols)

To ensure data integrity, the following stability factors must be controlled. These protocols act as self-validating checks—if the IS signal varies significantly, the sample integrity is compromised.

Parameter	Critical Insight	Mitigation Protocol
Acid Sensitivity	The 3,5,6-triol system is prone to dehydration (loss of water) under strong acidic conditions, forming 6-keto derivatives. <sup>[1][2][3]</sup>	Avoid strong acids during extraction. <sup>[1]</sup> Use neutral solvents (MTBE, Chloroform). <sup>[1][2]</sup>
Hygroscopicity	The pure solid is hygroscopic due to the three hydroxyl groups. <sup>[3]</sup>	Store desiccated at -20°C. Allow vial to reach room temp before opening to prevent condensation. <sup>[1]</sup>
Isotopic Purity	Commercial standards must be >99% deuterated to prevent contribution to the unlabeled signal (M+0). <sup>[1][2]</sup>	Blank Check: Run a high-concentration IS-only sample. <sup>[1][2]</sup> If a peak appears in the analyte channel (506 -> 104), the IS is impure or "crosstalk" is occurring. <sup>[1][2]</sup>

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- To cite this document: BenchChem. [Chemical structure of Cholestane-3beta,5alpha,6beta-triol-d7]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b563609#chemical-structure-of-cholestane-3beta-5alpha-6beta-triol-d7]

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